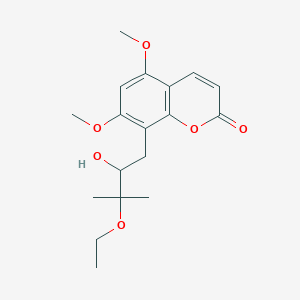

8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one

Description

Propriétés

Formule moléculaire |

C18H24O6 |

|---|---|

Poids moléculaire |

336.4 g/mol |

Nom IUPAC |

8-(3-ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one |

InChI |

InChI=1S/C18H24O6/c1-6-23-18(2,3)15(19)9-12-14(22-5)10-13(21-4)11-7-8-16(20)24-17(11)12/h7-8,10,15,19H,6,9H2,1-5H3 |

Clé InChI |

VLSPUKODWJUOMJ-UHFFFAOYSA-N |

SMILES canonique |

CCOC(C)(C)C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one

An In-depth Technical Guide on the

Introduction: The Strategic Importance of Substituted Coumarins

Coumarins (2H-chromen-2-ones) represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a vast array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The specific substitution pattern on the benzopyrone core dictates the molecule's bioactivity and pharmacokinetic profile. The target molecule of this guide, 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one, is a naturally occurring coumarin that has been isolated from the roots of Murraya exotica.[6] Its complex oxygenated side chain at the C8 position presents a unique synthetic challenge and an opportunity for the development of novel analogues.

This guide provides a comprehensive, field-proven synthetic strategy designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying chemical logic, from the initial retrosynthetic analysis to the detailed execution of each reaction, providing a robust framework for its successful synthesis and future derivatization.

Retrosynthetic Analysis: A Logic-Driven Approach

A direct, single-step synthesis of such a complex molecule is impractical. Therefore, a retrosynthetic approach is essential to deconstruct the target into manageable synthetic fragments. The most logical disconnections are at the C8-side chain bond and the formation of the pyrone ring of the coumarin core.

Our strategy is therefore twofold:

-

Assembly of the Core Scaffold: Efficient construction of the 5,7-dimethoxy-2H-chromen-2-one nucleus.

-

Elaboration of the C8 Side Chain: Strategic introduction and functionalization of a precursor side chain at the C8 position to build the desired (3-Ethoxy-2-hydroxy-3-methylbutyl) moiety.

Part I: Synthesis of the 5,7-Dimethoxy-2H-chromen-2-one Core

The cornerstone of coumarin synthesis from activated phenols is the Pechmann condensation, a robust and reliable acid-catalyzed reaction between a phenol and a β-ketoester. [7][8][9]For our target, the required phenol is 3,5-dimethoxyphenol, which can be readily prepared from the inexpensive starting material, phloroglucinol.

Step 1.1: Synthesis of 3,5-Dimethoxyphenol

Causality: Phloroglucinol possesses three highly activated hydroxyl groups. A selective double methylation is required to produce the necessary 3,5-dimethoxyphenol precursor. Using a controlled amount of a methylating agent like dimethyl sulfate (DMS) under basic conditions allows for this selective functionalization. The base (potassium carbonate) acts as a proton scavenger, facilitating the nucleophilic attack of the phenoxide ions on the DMS.

Experimental Protocol:

-

To a stirred solution of phloroglucinol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.2 eq).

-

Cool the suspension to 0 °C in an ice bath.

-

Add dimethyl sulfate (2.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours (monitor by TLC).

-

After cooling, filter off the inorganic salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 3,5-dimethoxyphenol.

Step 1.2: Pechmann Condensation to form 5,7-Dimethoxy-4-methyl-2H-chromen-2-one

Causality: The Pechmann condensation is catalyzed by a strong acid, which serves two purposes: it protonates the carbonyl of the β-ketoester (ethyl acetoacetate), activating it for nucleophilic attack, and it facilitates the subsequent dehydration and cyclization steps. [8]Sulfuric acid is a classic and effective catalyst for this transformation. The electron-donating methoxy groups on the phenol ring activate the ortho positions for electrophilic aromatic substitution, driving the reaction forward efficiently. [8] Experimental Protocol:

-

Chill concentrated sulfuric acid (e.g., 10 mL) to 0 °C in an ice-salt bath.

-

To the cold acid, add 3,5-dimethoxyphenol (1.0 eq) portion-wise with vigorous stirring, ensuring it fully dissolves.

-

Add ethyl acetoacetate (1.1 eq) dropwise to the solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours. The solution will typically develop a deep color and increase in viscosity.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

A precipitate will form. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude solid from ethanol to afford pure 5,7-dimethoxy-4-methyl-2H-chromen-2-one.

| Reagent/Product | Molar Mass ( g/mol ) | Typical Yield | Melting Point (°C) |

| 3,5-Dimethoxyphenol | 154.16 | 75-85% | 77-80 |

| 5,7-Dimethoxy-4-methyl-2H-chromen-2-one | 220.22 | 80-90% | 180-183 |

Part II: Elaboration and Functionalization of the C8 Side Chain

With the coumarin core synthesized, the next phase involves the regioselective introduction and transformation of the side chain at the C8 position. This is a multi-step process that leverages classic reactions in natural product synthesis. [10]

Step 2.1: C8-Prenylation

Causality: The C8 position of the 5,7-dimethoxy coumarin is electronically enriched and sterically accessible, making it a suitable site for electrophilic substitution. A C-alkylation reaction with an electrophile like prenyl bromide introduces the necessary carbon skeleton for the side chain. This reaction is a foundational step in the synthesis of many natural products, including osthole and its derivatives. [11][12][13] Experimental Protocol:

-

Dissolve 5,7-dimethoxy-4-methyl-2H-chromen-2-one (1.0 eq) in a suitable solvent such as dry dioxane or DMF.

-

Add a base, such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq).

-

Add prenyl bromide (1.5 eq) to the mixture.

-

Heat the reaction at 80-100 °C for 8-12 hours, monitoring progress by TLC.

-

After completion, cool the reaction, quench with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield 5,7-dimethoxy-4-methyl-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one.

Step 2.2: Epoxidation of the Prenyl Side Chain

Causality: To introduce the hydroxyl and ethoxy groups with the correct stereochemistry, the double bond of the prenyl side chain must be activated. Epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA) is a highly reliable and selective method for converting alkenes to epoxides under mild conditions.

Experimental Protocol:

-

Dissolve the C8-prenylated coumarin (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) at 0 °C.

-

Add m-CPBA (1.2 eq) portion-wise, keeping the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the epoxide intermediate, which is often used in the next step without extensive purification.

Step 2.3: Acid-Catalyzed Epoxide Ring Opening

Causality: The final step is a regioselective nucleophilic attack on the epoxide. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to opening. The attack of the nucleophile (ethanol) will occur at the more sterically hindered carbon (Markovnikov-type opening) due to the preferential formation of a more stable tertiary carbocation-like transition state. This ensures the formation of the desired 2-hydroxy-3-ethoxy substitution pattern.

Experimental Protocol:

-

Dissolve the crude epoxide intermediate in absolute ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to obtain pure this compound.

Caption: Forward synthesis workflow for the C8 side chain elaboration.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for the experienced synthetic chemist. The strategy outlined in this guide, based on a combination of the classic Pechmann condensation and a robust, three-step side-chain elaboration, provides a logical and reproducible pathway. By understanding the causality behind each transformation—from the selective methylation of phloroglucinol to the regioselective opening of the epoxide—researchers are well-equipped to not only synthesize the target natural product but also to adapt these methodologies for the creation of novel and potentially therapeutic coumarin derivatives.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin–amino acid hybrids as promising anticancer agents: design, synthesis, docking studies and CK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin–amino acid hybrids as promising anticancer agents: design, synthesis, docking studies and CK2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04226C [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Pechmann Condensation [organic-chemistry.org]

- 10. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. mdpi.com [mdpi.com]

- 13. Osthole: Synthesis, Structural Modifications, and Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one

Introduction

8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one is a naturally occurring coumarin derivative that has been isolated from the roots of Murraya exotica.[1] Coumarins, a well-known class of benzopyrones, are widely recognized for their diverse and significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] While the specific biological profile of this compound is not yet extensively documented in publicly available literature, its structural features suggest a strong potential for bioactivity.

This guide provides a comprehensive framework for the systematic investigation of the biological activities of this promising natural product. The protocols and methodologies detailed herein are based on established, validated assays and are designed to provide robust and reproducible data for researchers and drug development professionals. We will explore a multi-faceted approach to characterizing its potential therapeutic effects, focusing on three key areas: anticancer, anti-inflammatory, and antimicrobial activities.

Proposed Avenues for Biological Investigation

Given the well-established pharmacological profile of the coumarin scaffold, we propose a focused investigation into the following potential biological activities of this compound:

-

Anticancer Activity: Many coumarin derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[4][5] A primary assessment of the antiproliferative and cytotoxic effects of this compound is a logical first step.

-

Anti-inflammatory Properties: The coumarin nucleus is a common feature in many anti-inflammatory agents.[2] Investigating the ability of this compound to modulate key inflammatory pathways is therefore of high interest.

-

Antimicrobial Efficacy: The antimicrobial potential of coumarins against a range of pathogenic bacteria and fungi is well-documented.[3] Determining the spectrum of activity for this compound could reveal its potential as a novel anti-infective agent.

Part 1: Anticancer Activity Assessment

A crucial first step in evaluating the anticancer potential of a novel compound is to determine its effect on cancer cell viability and proliferation.[6][7][8] The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[9][10][11][12]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] This reduction is carried out by mitochondrial dehydrogenases, and thus the amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Protocol: In Vitro Cytotoxicity Screening using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Materials:

-

This compound

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]

-

Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized.[13]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation: Hypothetical IC50 Values

| Cell Line | Compound | IC50 (µM) |

| MCF-7 | This compound | TBD |

| HeLa | This compound | TBD |

| A549 | This compound | TBD |

| Doxorubicin | Positive Control | Known Value |

TBD: To Be Determined

Illustrative Signaling Pathway

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Part 2: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases, and the discovery of novel anti-inflammatory agents is of significant therapeutic interest.[14] A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[14]

Principle of the Griess Assay for Nitric Oxide Production

The Griess assay is a straightforward and widely used method for the indirect measurement of NO production.[14][15] It quantifies nitrite (NO2-), a stable and quantifiable metabolic product of NO.[14] The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.[14]

Experimental Protocol: Measurement of Nitric Oxide Production

Objective: To evaluate the ability of this compound to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[14]

-

Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour.[14]

-

Induce inflammation by stimulating the cells with LPS (1 µg/mL) for 24 hours.[14]

-

Include controls: untreated cells (negative control) and cells treated with LPS alone (positive control).

-

-

Griess Assay:

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[15]

-

Incubate for 10 minutes at room temperature, protected from light.[15]

-

Measure the absorbance at 540 nm using a microplate reader.[14]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

-

Data Presentation: Hypothetical Inhibition of Nitric Oxide Production

| Concentration (µM) | % Inhibition of NO Production |

| 1 | TBD |

| 10 | TBD |

| 50 | TBD |

| 100 | TBD |

| L-NAME (Control) | Known Value |

TBD: To Be Determined

Illustrative Inflammatory Pathway

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Part 3: Antimicrobial Activity Assessment

The discovery of new antimicrobial agents is critical in the face of rising antibiotic resistance.[16] A fundamental assay in antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC).

Principle of Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18][19] The broth microdilution method is a widely used technique to determine the MIC of a compound against various microorganisms in a 96-well plate format.[19]

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

-

Test compound

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the bacterial strains in MHB overnight at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate, typically from 256 µg/mL down to 0.5 µg/mL.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the control.

-

Data Presentation: Hypothetical MIC Values

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | TBD |

| Escherichia coli | This compound | TBD |

| Pseudomonas aeruginosa | This compound | TBD |

| Ciprofloxacin | Positive Control | Known Value |

TBD: To Be Determined

Workflow for MIC Determination

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. noblelifesci.com [noblelifesci.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. clyte.tech [clyte.tech]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. woah.org [woah.org]

- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 18. apec.org [apec.org]

- 19. integra-biosciences.com [integra-biosciences.com]

8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one mechanism of action

An In-Depth Technical Guide to the Putative Mechanisms of Action of 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one

A Foreword for the Research Professional

This document serves as a specialized technical guide for researchers, scientists, and professionals in drug development. The subject of our investigation is the compound this compound. As of the latest literature review, this specific coumarin derivative has not been extensively characterized. Therefore, this guide adopts a predictive and investigative framework. By dissecting the well-documented activities of its core chemical moieties—the coumarin scaffold and the 5,7-dimethoxy substitution pattern—we will construct a set of robust, testable hypotheses regarding its mechanism of action. This guide is designed to be a practical roadmap for initiating a comprehensive research program into this promising molecule.

Introduction to the Compound and its Class

This compound belongs to the coumarin family, a large class of benzopyrone-containing secondary metabolites found widely in plants.[1][2][3] Coumarins are renowned for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, and, most notably for modern therapeutic development, anticancer properties.[3]

The core 2H-chromen-2-one skeleton is a privileged scaffold in medicinal chemistry, amenable to diverse substitutions that modulate its biological effects. The specific compound possesses two key features that inform our mechanistic hypotheses:

-

The 5,7-dimethoxycoumarin core: This substitution pattern is found in the natural product Citropten (5,7-dimethoxycoumarin), which has demonstrated anti-proliferative, anti-inflammatory, and cell cycle-modulating activities.[4][5]

-

An 8-position side chain: The complex ether-alcohol side chain at the C8 position is unique and offers potential for novel interactions with biological targets, distinguishing it from simpler coumarins.

Given this structural heritage, it is logical to hypothesize that this compound will exhibit pleiotropic effects, likely centered on the modulation of key signaling pathways implicated in cancer and inflammation.

Core Mechanistic Hypotheses

Based on extensive evidence from related coumarin derivatives, we can propose several primary mechanisms of action for investigation.[1][3][6][7]

Induction of Apoptosis

A hallmark of many anticancer coumarins is their ability to induce programmed cell death, or apoptosis.[1][7] This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Causality: The coumarin scaffold can interact with key regulatory proteins in the apoptotic cascade. We hypothesize that the compound will alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation (caspase-9 and the executioner caspase-3).

Modulation of Pro-Survival Signaling Pathways

Cancer cells frequently exhibit hyperactivation of pro-survival signaling pathways. Coumarin derivatives have been shown to interfere with these pathways, notably the PI3K/Akt/mTOR and MAPK cascades.[1][3][6]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3] We postulate that the title compound may inhibit the phosphorylation of key kinases in this pathway, such as Akt and mTOR, thereby suppressing downstream signaling that promotes cell survival.

-

MAPK/ERK Pathway: The MAPK pathway, particularly the ERK signaling component, is crucial for cell proliferation. The related 5,7-dimethoxycoumarin (Citropten) has been shown to inhibit the phosphorylation of ERK.[4] It is highly probable that our compound of interest shares this activity.

Cell Cycle Arrest

Inhibition of cancer cell proliferation can be achieved by halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M).[1] Coumarins are known to induce cell cycle arrest, preventing cancer cells from completing division.[1][5]

-

Causality: This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. We hypothesize that treatment with the compound will lead to an accumulation of cells in a specific phase of the cell cycle, which can be quantified by flow cytometry. This is likely accompanied by changes in the expression levels of proteins like p21, p27, and various cyclins.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many cancers. The NF-κB signaling pathway is a master regulator of inflammation.

-

Causality: Citropten (5,7-dimethoxycoumarin) exerts anti-inflammatory effects by inhibiting NF-κB signaling.[4] We predict that this compound will similarly inhibit the activation of the NF-κB pathway, likely by preventing the phosphorylation and degradation of its inhibitor, IκBα.

The following diagram illustrates the hypothesized signaling pathways targeted by the compound.

Caption: Hypothesized signaling pathways modulated by the coumarin derivative.

Experimental Validation Protocols

To test these hypotheses, a series of well-established in vitro assays are recommended. The choice of cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be guided by the therapeutic area of interest.

Cell Viability and Proliferation Assay

-

Objective: To determine the cytotoxic and anti-proliferative effects of the compound.

-

Methodology (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assessment by Annexin V/Propidium Iodide Staining

-

Objective: To quantify the induction of apoptosis.

-

Methodology:

-

Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis of Signaling Proteins

-

Objective: To investigate the compound's effect on the expression and phosphorylation status of key proteins in the hypothesized pathways.

-

Methodology:

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3, p-IκBα, IκBα) overnight at 4°C.

-

Secondary Antibody and Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

The following diagram outlines the general workflow for these validation experiments.

Caption: A generalized workflow for the in vitro validation of the compound's activity.

Quantitative Data Summary and Interpretation

The following table provides a template for summarizing the expected quantitative data from the proposed experiments.

| Parameter | Method | Expected Outcome for Active Compound | Interpretation |

| IC50 Value | MTT Assay | A dose-dependent decrease in cell viability, yielding a quantifiable IC50 value (e.g., in the low micromolar range). | Indicates the potency of the compound's cytotoxic or anti-proliferative effects. |

| Apoptotic Cell Population | Flow Cytometry | A significant increase in the percentage of Annexin V-positive cells compared to the vehicle control. | Confirms that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis. |

| Protein Expression Ratios | Western Blot | - Decreased p-Akt/Akt ratio- Decreased p-ERK/ERK ratio- Decreased Bcl-2/Bax ratio- Increased Cleaved Caspase-3 levels | Provides direct evidence for the modulation of specific signaling pathways (PI3K/Akt, MAPK) and the activation of the intrinsic apoptotic cascade. |

Future Directions and Concluding Remarks

The successful validation of these initial hypotheses would establish a strong foundation for the further development of this compound. Subsequent research should focus on:

-

Target Identification: Employing techniques such as chemical proteomics or thermal shift assays to identify direct protein binding partners.

-

In Vivo Efficacy: Evaluating the compound's anti-tumor activity in preclinical animal models (e.g., xenografts).

-

Pharmacokinetics and Safety: Characterizing the ADME (absorption, distribution, metabolism, and excretion) and toxicology profiles of the compound.

References

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nanodiamonds coupled with 5,7-dimethoxycoumarin, a plant bioactive metabolite, interfere with the mitotic process in B16F10 cells altering the actin organization [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one: A Novel Coumarin Derivative

This guide provides a comprehensive framework for the in vitro evaluation of the novel coumarin derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logically structured narrative that prioritizes scientific integrity, experimental causality, and robust validation.

Introduction: The Scientific Imperative for Investigating Novel Coumarins

Coumarins, a prominent class of benzopyrone-containing natural products, represent a privileged scaffold in medicinal chemistry. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, have driven extensive research into novel synthetic and natural derivatives.[1][2][3] The subject of this guide, this compound, is a previously uncharacterized entity. Its unique substitution pattern—an ethoxy-hydroxy-methylbutyl group at the C8 position and dimethoxy groups at C5 and C7—warrants a thorough in vitro investigation to elucidate its potential therapeutic value. This guide outlines a strategic and methodologically sound approach to this evaluation.

Part 1: Foundational Physicochemical Characterization

Prior to any biological assessment, a comprehensive physicochemical characterization of the compound is paramount to ensure its identity, purity, and suitability for in vitro assays.

1.1. Structural Verification and Purity Assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atom connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further corroborating the structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should ideally be >95% for biological testing.

1.2. Solubility Determination: The solubility of the compound in various solvents, particularly in dimethyl sulfoxide (DMSO) and aqueous buffers, must be determined to prepare appropriate stock solutions and working concentrations for the assays.

Part 2: A Step-by-Step Guide to In Vitro Biological Evaluation

This section details a suite of in vitro assays to screen for key biological activities commonly associated with coumarin derivatives. The rationale behind each experimental choice is explained to provide a deeper understanding of the screening cascade.

Assessment of Cytotoxicity: The Gateway to Further Assays

Determining the cytotoxic profile of a novel compound is a critical first step.[4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Experimental Protocol: MTT Assay

-

Cell Culture: Seed a suitable human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa if anticancer activity is hypothesized) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Replace the old medium with the medium containing the compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth, should be determined.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Evaluation of Antioxidant Potential

Many coumarins exhibit antioxidant activity, which is the ability to neutralize harmful free radicals.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for assessing radical scavenging activity.[7][8][9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Ascorbic acid is used as a positive control. The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Experimental Protocol: ABTS Radical Scavenging Assay

-

ABTS Radical Cation Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).[9]

-

Working Solution Preparation: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Reaction Mixture: Add 10 µL of the test compound at various concentrations to 190 µL of the ABTS•+ working solution.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Trolox is used as a standard. Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Screening for Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and its modulation is a common therapeutic strategy.[11] In vitro anti-inflammatory assays provide a preliminary indication of a compound's potential in this area.[12][13]

Experimental Protocol: Inhibition of Protein Denaturation

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations, 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA), and 4.5 mL of phosphate-buffered saline (PBS, pH 6.4).

-

Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.[14]

-

Turbidity Measurement: After cooling, measure the turbidity of the samples at 660 nm.

-

Data Analysis: Diclofenac sodium is used as a standard drug. The percentage of inhibition of protein denaturation is calculated.

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

-

HRBC Suspension Preparation: Collect fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge, wash the pellet with saline, and prepare a 10% (v/v) suspension in saline.[14]

-

Reaction Mixture: To 1 mL of the test compound at various concentrations, add 1 mL of HRBC suspension.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Hemoglobin Estimation: Measure the absorbance of the supernatant at 560 nm to estimate the amount of hemoglobin released.

-

Data Analysis: Aspirin is used as a reference drug. The percentage of membrane stabilization is calculated.

Investigation of Enzyme Inhibitory Activity

Coumarins are known to inhibit a variety of enzymes.[15][16][17][18] A relevant enzyme to investigate for anti-inflammatory potential is cyclooxygenase (COX).

Experimental Protocol: COX-2 Inhibition Assay (Colorimetric)

-

Reaction Mixture: In a 96-well plate, add COX-2 enzyme, heme, and the test compound at various concentrations in a suitable buffer.

-

Incubation: Pre-incubate the mixture at room temperature for a specified time.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the amount of prostaglandin G₂ produced using a colorimetric probe that reacts with the peroxidase component of COX.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength.

-

Data Analysis: A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control. Calculate the percentage of inhibition and determine the IC₅₀ value.

dot

References

- 1. mdpi.com [mdpi.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. journalajrb.com [journalajrb.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bbrc.in [bbrc.in]

- 15. scielo.br [scielo.br]

- 16. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

Discovery and isolation of novel dimethoxycoumarin derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Isolation of Novel Dimethoxycoumarin Derivatives.

Introduction: The Enduring Promise of the Coumarin Scaffold

Coumarins, a class of benzopyrone secondary metabolites, are ubiquitous in the plant kingdom and represent a privileged scaffold in medicinal chemistry. Their inherent photochemical properties and diverse pharmacological activities—ranging from anticoagulant to anticancer and antimicrobial—have cemented their status as a focal point for drug discovery. Among the vast family of coumarins, dimethoxycoumarin derivatives are of particular interest due to their enhanced lipophilicity and unique substitution patterns, which can significantly modulate their biological activity.

This guide provides a comprehensive overview of the strategies and methodologies for the discovery and isolation of novel dimethoxycoumarin derivatives. It is designed for researchers at the forefront of natural product chemistry and drug development, offering both theoretical grounding and practical, field-tested protocols. We will explore the entire workflow, from initial discovery through synthesis or natural product screening, to the meticulous processes of isolation, purification, and structural elucidation.

Part 1: Discovery Strategies for Novel Dimethoxycoumarins

The quest for novel dimethoxycoumarin derivatives follows two primary paths: isolation from natural sources and targeted chemical synthesis. The choice of approach is often dictated by the research objectives, available resources, and the desired level of structural novelty.

Mining Nature's Chemical Diversity: Isolation from Botanical Sources

Plants are a rich reservoir of structurally diverse coumarins. The discovery process often begins with the selection of plant species known to produce these compounds, followed by systematic extraction and screening.

Methodology: Bioassay-Guided Fractionation

A cornerstone of natural product discovery is bioassay-guided fractionation. This approach uses a specific biological assay to track the desired activity throughout the separation process, ensuring that the purification efforts remain focused on the most promising compounds.

Experimental Protocol: Soxhlet Extraction and Preliminary Fractionation

-

Material Preparation: Air-dry and coarsely powder the selected plant material (e.g., leaves, roots, or bark).

-

Soxhlet Extraction:

-

Place the powdered material in a thimble made of thick filter paper.

-

Load the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with a solvent of medium polarity, such as ethyl acetate or dichloromethane, to selectively extract coumarins while minimizing the co-extraction of highly polar or non-polar contaminants.

-

Heat the solvent to a boil. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the plant material.

-

The chamber containing the plant material slowly fills with the warm solvent. Once the chamber is full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is repeated for several hours or days.

-

-

Concentration: After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Fractionation: The crude extract is then subjected to a preliminary separation, often using liquid-liquid extraction or a simple column chromatography step, to separate compounds based on their polarity.

Designing in the Lab: Chemical Synthesis

Chemical synthesis offers unparalleled control over the final structure, allowing for the creation of derivatives that may not be accessible from natural sources. The Pechmann condensation is a classic and reliable method for synthesizing coumarins, involving the reaction of a phenol with a β-keto ester under acidic conditions.

Reaction Mechanism: Pechmann Condensation

The synthesis of 7,8-dimethoxy-4-methylcoumarin, for example, can be achieved by reacting 2,3-dimethoxyphenol with ethyl acetoacetate in the presence of a catalyst like sulfuric acid or a solid acid catalyst like Amberlyst-15.

Experimental Protocol: Synthesis of 7,8-Dimethoxy-4-methylcoumarin

-

Reaction Setup: In a round-bottom flask, combine 2,3-dimethoxyphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (or another suitable catalyst) to the mixture while cooling in an ice bath.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. The solid product that precipitates is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dimethoxycoumarin derivative.

Part 2: Isolation and Purification Workflow

The isolation of a pure compound from a complex mixture is a critical and often challenging step. For dimethoxycoumarins, chromatographic techniques are the methods of choice.

Workflow Diagram: From Crude Extract to Pure Compound

Caption: General workflow for the isolation of dimethoxycoumarins from a crude plant extract.

Column Chromatography: The Workhorse of Separation

Column chromatography is an indispensable technique for the initial separation of compounds from a fractionated extract. The choice of stationary phase (e.g., silica gel or alumina) and mobile phase (a mixture of solvents) is critical for achieving good separation.

Methodology: Gradient Elution

For complex mixtures, a gradient elution strategy, where the polarity of the mobile phase is gradually increased over time, is often more effective than isocratic elution (constant mobile phase composition). This allows for the sequential elution of compounds with a wide range of polarities.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a non-polar solvent like hexane to create a uniform slurry.

-

Sample Loading: The semi-purified extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: The separation is initiated by passing a mobile phase through the column. A typical gradient for separating dimethoxycoumarins might start with 100% hexane, gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: The eluent is collected in a series of fractions, and each fraction is analyzed by TLC to identify those containing the desired compounds.

High-Performance Liquid Chromatography (HPLC): For High Resolution and Purity

For the final purification step, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution and sensitivity. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of methanol and water), is commonly used for coumarin purification.

Data Presentation: HPLC Purification of a Novel Dimethoxycoumarin

| Parameter | Value |

| Column | C18 (250 x 10 mm, 5 µm) |

| Mobile Phase | A: Water, B: Methanol |

| Gradient | 60% B to 95% B over 30 min |

| Flow Rate | 2.5 mL/min |

| Detection | UV at 320 nm |

| Retention Time | 18.5 min |

| Purity (by HPLC) | >99% |

Part 3: Structural Elucidation

Once a pure compound has been isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Characterization Workflow

Caption: Spectroscopic workflow for the structural elucidation of a novel dimethoxycoumarin.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and can offer clues about its elemental composition through high-resolution mass spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These powerful techniques are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure.

-

-

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of the structure, including its absolute stereochemistry.

Conclusion: From Discovery to Drug Lead

The discovery and isolation of novel dimethoxycoumarin derivatives is a meticulous process that combines classical techniques with modern technology. Each new compound that is isolated and characterized has the potential to become a new drug lead, contributing to the development of future therapies. The methodologies outlined in this guide provide a robust framework for researchers to navigate this exciting field, from the initial exploration of nature's vast chemical library or the creative power of chemical synthesis, to the definitive identification of a new molecule with therapeutic promise.

An In-Depth Technical Guide to the Physicochemical Properties of 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one

Foreword: A Note on the Investigational Nature of this Compound

This document provides a comprehensive theoretical and methodological framework for characterizing the physicochemical properties of the novel coumarin derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide serves as a predictive and procedural whitepaper, designed to equip researchers, scientists, and drug development professionals with the necessary tools to undertake such a characterization. The values presented in the data tables are hypothetical and are based on the analysis of structurally similar coumarin compounds. The primary focus of this guide is on the causality behind experimental choices and the establishment of self-validating analytical systems.

Introduction: The Rationale for Characterization

The coumarin (2H-1-benzopyran-2-one) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects.[1][2] The subject of this guide, this compound, is a structurally complex coumarin. Its characterization is a critical first step in any drug discovery and development pipeline.[3][4][5] Understanding its physicochemical properties is paramount as these directly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and manufacturing feasibility.[4][6]

This guide will provide a detailed examination of the predicted properties of this molecule and the state-of-the-art methodologies for their empirical determination.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for our target compound. These values are essential for guiding initial experimental design and for developing a comprehensive understanding of the molecule's potential behavior in biological and pharmaceutical systems.

| Property | Predicted Value | Rationale & Importance in Drug Development |

| Molecular Formula | C20H28O6 | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 364.43 g/mol | Influences a wide range of properties including diffusion, solubility, and membrane permeability. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | A key indicator of lipophilicity. This value suggests moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility. |

| Aqueous Solubility | Low to Moderate | The presence of polar functional groups (hydroxyl, ether, carbonyl) may enhance solubility, but the large carbon scaffold suggests it will not be highly soluble in water. Solubility is critical for absorption and formulation.[6] |

| pKa (Acid Dissociation Constant) | ~9.5 (phenolic hydroxyl) | The hydroxyl group on the coumarin ring system (if present and not substituted as in this case) would be weakly acidic. The aliphatic hydroxyl group is not significantly acidic or basic. pKa influences ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |

| Hydrogen Bond Donors | 1 (the hydroxyl group) | The number of hydrogen bond donors influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 6 (the oxygens in the carbonyl, ethers, and hydroxyl groups) | The number of hydrogen bond acceptors also impacts solubility and permeability. |

| Polar Surface Area (PSA) | ~85 Ų | PSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Experimental Protocols for Physicochemical Characterization

This section details the step-by-step methodologies for the empirical determination of the key physicochemical properties. The choice of these methods is guided by their robustness, reproducibility, and the depth of information they provide.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

HPLC is the most widely used technique for the analysis of coumarin derivatives due to its high resolution and sensitivity.[1][7] It is foundational for determining the purity of a synthesized batch and for assessing its stability under various conditions.

Experimental Workflow:

Caption: HPLC workflow for purity and stability assessment.

Protocol:

-

System Preparation: The HPLC system, equipped with a photodiode array (PDA) detector, is prepared. A C18 reversed-phase column is typically used for coumarin analysis.[8][9]

-

Mobile Phase: A mobile phase consisting of a mixture of methanol and water (e.g., 80:20 v/v) is often effective for coumarin derivatives.[9] A gradient elution may be necessary to resolve impurities.

-

Sample Preparation: A stock solution of the compound is prepared in the mobile phase or a compatible solvent. This solution is then filtered to remove any particulate matter.

-

Injection and Detection: A defined volume (e.g., 10-20 µL) is injected into the HPLC system. The eluent is monitored by the PDA detector to obtain a full UV-Vis spectrum of the analyte, which aids in peak identification and purity assessment.

-

Data Analysis: The purity of the compound is determined by the relative area of the main peak in the chromatogram. For stability studies, the peak area is monitored over time under stressed conditions (e.g., varying pH, temperature, and light exposure).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Metabolite Identification

LC-MS/MS provides unequivocal structural confirmation through molecular weight determination and fragmentation analysis. It is also an invaluable tool for identifying metabolites in in vitro and in vivo studies.[10]

Protocol:

-

Chromatographic Separation: An HPLC system is coupled to a mass spectrometer. The chromatographic conditions are similar to those described for purity analysis, optimized to achieve good separation and ionization.

-

Ionization: Electrospray ionization (ESI) is a common choice for coumarin derivatives, typically in positive ion mode.

-

MS Analysis:

-

Full Scan (MS1): The mass spectrometer scans a range of m/z values to determine the molecular weight of the parent ion ([M+H]+ or [M+Na]+).

-

Product Ion Scan (MS2): The parent ion is isolated and fragmented. The resulting fragmentation pattern provides structural information, acting as a "fingerprint" for the molecule.

-

-

Data Interpretation: The obtained mass spectrum and fragmentation pattern are used to confirm the identity of the compound.

Determination of Solubility

Aqueous solubility is a critical parameter that can be determined using several methods. The shake-flask method is the gold standard, though higher-throughput methods are often used in early-stage drug discovery.

Experimental Workflow:

Caption: Workflow for determining aqueous solubility.

Protocol (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV, against a standard curve.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key determinant of how a drug will distribute in the body.

Protocol (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water (or a buffer of relevant pH) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion: A Pathway to Comprehensive Understanding

The physicochemical characterization of this compound is a critical, multi-faceted process. While specific data for this molecule is not yet in the public domain, the principles and protocols outlined in this guide provide a robust framework for its comprehensive evaluation. By systematically applying these methodologies, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The interplay between solubility, lipophilicity, stability, and other physicochemical properties will ultimately dictate the therapeutic potential of this promising coumarin derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical characterization of small drug molecules by capillary electrophoresis — ITQB [itqb.unl.pt]

- 4. pacelabs.com [pacelabs.com]

- 5. Trends in small molecule drug properties: a developability molecule assessment perspective. | Semantic Scholar [semanticscholar.org]

- 6. langhuapharma.com [langhuapharma.com]

- 7. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dl.astm.org [dl.astm.org]

- 9. dl.astm.org [dl.astm.org]

- 10. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: A Hierarchical Approach to the Preliminary Cytotoxicity Screening of 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one

Executive Summary

This guide outlines a comprehensive, multi-tiered strategy for the preliminary in vitro cytotoxicity screening of the novel coumarin derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one. Coumarins, as a class, exhibit a wide range of pharmacological properties, including significant anticancer potential.[1][2][3] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt/mTOR.[1][3][4][5] This document provides a robust framework for researchers and drug development professionals to systematically evaluate the cytotoxic potential of this specific entity, progressing from broad cell viability assessment to more focused mechanistic investigations. The protocols described herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure data integrity and build a strong foundation for further preclinical development.

The Scientific Rationale: Understanding the Coumarin Scaffold

The core structure of the target compound is a benzopyrone, characteristic of coumarins. This scaffold is a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets.[2] Extensive research has demonstrated that coumarin derivatives can exert potent anti-proliferative and cytotoxic effects against various cancer cell lines.[2][4]

The primary anticancer mechanisms associated with coumarins include:

-

Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways, often characterized by caspase activation and modulation of the Bax/Bcl-2 protein balance.[1][4]

-

Cell Cycle Inhibition: Arresting cancer cells at specific checkpoints, thereby preventing uncontrolled proliferation.[1]

-

Modulation of Signaling Pathways: Interference with pro-survival signaling cascades like PI3K/Akt/mTOR.[1][3][4]

-

Generation of Oxidative Stress: Increasing intracellular Reactive Oxygen Species (ROS) to levels that are toxic to cancer cells.[1]

Given this background, a preliminary cytotoxicity screen of a novel coumarin derivative is not merely a toxicity test but an initial exploration of its potential as an anticancer agent. Our screening strategy is therefore designed to answer two fundamental questions:

-

Does the compound exhibit cytotoxic activity against cancer cells?

-

If so, what are the potential underlying mechanisms of cell death?

Caption: Potential anticancer mechanisms of coumarin derivatives.

A Tiered Screening Strategy: From Broad Effects to Specific Mechanisms

A hierarchical approach is essential for an efficient and cost-effective screening campaign. We begin with broad, high-throughput assays to determine overall cytotoxicity and establish effective dose ranges. Positive "hits" from this initial tier are then advanced to more complex, mechanism-specific assays.

Caption: Hierarchical workflow for cytotoxicity screening.

Tier 1: Primary Cytotoxicity and Viability Assessment

Causality Behind Experimental Choices: The initial goal is to determine if the compound affects cell health. Relying on a single assay can be misleading. For example, a compound might inhibit mitochondrial respiration without immediately killing the cell, which would score as positive in an MTT assay but negative in an LDH assay.[6][7] Therefore, we employ a panel of three assays that measure different cellular health parameters: metabolic activity, lysosomal integrity, and membrane integrity. This orthogonal approach provides a more robust and validated initial assessment.[7][8][9]

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow salt into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[9][10]

-

Protocol:

-

Cell Seeding: Seed a selected cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

-

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage or lysis.[7][11] It is a direct measure of cell death.[11][12]

-

Protocol:

-

Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

-

Positive Control: Include a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 30 minutes before the endpoint.

-

Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well with the supernatant.

-

Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

-

Measurement: Add a stop solution and measure the absorbance at 490 nm.

-

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH - Vehicle LDH) / (Max LDH - Vehicle LDH) * 100). Determine the IC₅₀ value as described for the MTT assay.

Assay 3: Neutral Red (NR) Uptake Assay

-

Principle: This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[9][13] Damage to the cell surface or lysosomal membrane decreases the uptake and retention of the dye.[6]

-

Protocol:

-

Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

-

Dye Incubation: After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

-

Washing & Extraction: Remove the dye-containing medium, wash the cells once with PBS, and add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

-

Measurement: Shake the plate for 10 minutes and read the absorbance at 540 nm.

-

-

Data Analysis: Calculate and plot cell viability as a percentage of the vehicle control to determine the IC₅₀ value.

Tier 1 Data Summary and Interpretation

The results from these three assays should be compiled to provide a comprehensive initial profile of the compound's activity.

| Assay | Parameter Measured | Expected IC₅₀ (Hypothetical Hit) | Interpretation |

| MTT | Mitochondrial metabolic activity | 15 µM | Indicates a reduction in cell viability. |

| LDH Release | Membrane integrity loss | 20 µM | Confirms cell death via membrane damage. |

| Neutral Red | Lysosomal integrity | 18 µM | Suggests compromised lysosomal function. |

A compound is considered a "hit" if it demonstrates dose-dependent activity with a consistent IC₅₀ across at least two of the three assays. Discrepancies can provide early mechanistic clues (e.g., a low MTT IC₅₀ but high LDH IC₅₀ may suggest cytostatic rather than cytotoxic effects).

Tier 2: Elucidating the Mechanism of Cell Death

Causality Behind Experimental Choices: Once a compound is confirmed to be cytotoxic, the next logical step is to investigate how it kills the cells. Based on the known activities of coumarins, apoptosis and oxidative stress are two of the most probable mechanisms.[1][3] We therefore select assays specifically designed to probe these pathways.

Assay 4: Caspase-3/7 Activity Assay (Apoptosis Detection)

-

Principle: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[14][15] This assay uses a synthetic substrate (e.g., Ac-DEVD-AMC) that is cleaved by active caspase-3/7, releasing a fluorescent group (AMC).[14][16] The resulting fluorescence is proportional to the level of caspase activation.[14]

-

Protocol:

-

Cell Seeding & Treatment: Seed cells in a 96-well, black-walled, clear-bottom plate. Treat with the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration (e.g., 6, 12, or 24 hours). Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.

-

Reagent Addition: Add the caspase-3/7 assay reagent, which contains the substrate and a cell-permeabilizing buffer, directly to each well.

-

Incubation: Incubate for 1-2 hours at 37°C, protected from light.[14]

-

Measurement: Read the fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.[14][16]

-

-

Data Analysis: Normalize the fluorescence signal to the number of viable cells (which can be determined in a parallel plate) or express it as a fold-change over the vehicle control. A significant, dose-dependent increase in fluorescence indicates the induction of apoptosis.

Caption: Principle of the fluorometric caspase-3 activity assay.

Assay 5: DCFH-DA Assay (Intracellular ROS Detection)

-

Principle: This assay measures the overall level of reactive oxygen species within cells. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent.[17][18] Inside the cell, esterases deacetylate it to DCFH, which is then oxidized by ROS into the highly fluorescent compound DCF.[19][20] The fluorescence intensity is proportional to the amount of intracellular ROS.[17]

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well.[19][21]

-

Incubation: Incubate for 30-45 minutes at 37°C in the dark.[17][21]

-

Compound Treatment: Remove the DCFH-DA solution and wash the cells again. Add 100 µL of medium containing the test compound at various concentrations. Include a positive control for ROS induction (e.g., Tert-Butyl Hydroperoxide).[17]

-

Measurement: Immediately begin reading fluorescence kinetically over 1-2 hours, or as an endpoint measurement, using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[20]

-

-

Data Analysis: Express the results as a fold-change in fluorescence intensity compared to the vehicle-treated control cells. A significant increase indicates compound-induced oxidative stress.

Synthesis and Strategic Next Steps

The successful completion of this two-tiered screening process will yield a robust preliminary dataset on the cytotoxic profile of this compound.

Interpreting the Full Dataset:

-

A Potent Apoptotic Inducer: If the compound shows strong activity in Tier 1 assays and a significant, dose-dependent increase in both caspase-3/7 activity and ROS levels, it suggests the compound is a pro-apoptotic agent that may act by inducing oxidative stress.

-